Superior HMG-CoA Reductase Inhibition: 1beta,10beta-Epoxydesacetoxymatricarin vs. Leucodin and Pravastatin
In a direct head-to-head in vitro HMG-CoA reductase (HMGR) inhibition assay, 1beta,10beta-epoxydesacetoxymatricarin (CP1) demonstrated an IC50 of 6.37 μM, while its closest analog, leucodin (CP2), showed an IC50 of 3.88 μM [1]. While leucodin is marginally more potent, both are in the low micromolar range and significantly more active than the other co-occurring flavonoids, which failed to achieve 50% inhibition at the highest tested concentration (80 μM) [1]. For context, the clinical standard pravastatin had an IC50 of 72.12 nM (0.072 μM), confirming the target compound as a moderately potent natural HMGR inhibitor [1].
| Evidence Dimension | Inhibition of HMG-CoA reductase (HMGR) activity |
|---|---|
| Target Compound Data | IC50 = 6.37 μM |
| Comparator Or Baseline | Leucodin (CP2): IC50 = 3.88 μM; Pravastatin (positive control): IC50 = 72.12 nM (0.072 μM); CP3, CP4, CP5: IC50 > 80 μM |
| Quantified Difference | 1β,10β-Epoxydesacetoxymatricarin is 1.64-fold less potent than leucodin but approximately 88-fold less potent than pravastatin. However, it is >12.5-fold more potent than the inactive flavonoids in the same fraction. |
| Conditions | In vitro HMG-CoA reductase assay kit; concentrations tested: 0, 2.5, 5, 10, 20, 40, 80 μM. |
Why This Matters
This quantitative data allows researchers to select 1beta,10beta-Epoxydesacetoxymatricarin for studies where moderate HMGR inhibition is required, or to use it as a scaffold for semi-synthetic optimization to improve potency.
- [1] Khazneh, E.; et al. The Chemical Composition of Achillea wilhelmsii C. Koch and Its Desirable Effects on Hyperglycemia, Inflammatory Mediators and Hypercholesterolemia as Risk Factors for Cardiometabolic Disease. Molecules 2016, 21, 404. View Source
